Cas no 1494947-85-1 (2-Benzofuranmethanamine, 7-bromo-α-propyl-)

2-Benzofuranmethanamine, 7-bromo-α-propyl-, is a brominated benzofuran derivative with a propylamine substituent, offering unique reactivity and structural features for synthetic applications. Its benzofuran core provides a rigid aromatic framework, while the bromine atom at the 7-position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig transformations. The α-propylamine moiety introduces potential for further functionalization or coordination chemistry. This compound is particularly valuable in pharmaceutical and materials science research, where its scaffold can serve as a building block for bioactive molecules or advanced polymers. High purity and well-defined reactivity make it a reliable intermediate for specialized synthetic pathways.
2-Benzofuranmethanamine, 7-bromo-α-propyl- structure
1494947-85-1 structure
Product Name:2-Benzofuranmethanamine, 7-bromo-α-propyl-
CAS No:1494947-85-1
MF:C12H14BrNO
MW:268.149662494659
CID:6391608
PubChem ID:65438670
Update Time:2025-06-03

2-Benzofuranmethanamine, 7-bromo-α-propyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofuranmethanamine, 7-bromo-α-propyl-
    • 1-(7-Bromobenzofuran-2-yl)butan-1-amine
    • 1494947-85-1
    • AKOS014775208
    • 1-(7-bromo-1-benzofuran-2-yl)butan-1-amine
    • EN300-745122
    • CS-0296884
    • Inchi: 1S/C12H14BrNO/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7,10H,2,4,14H2,1H3
    • InChI Key: LMVNITAOQCKNHK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C2C=C(C(N)CCC)OC=12

Computed Properties

  • Exact Mass: 267.02588g/mol
  • Monoisotopic Mass: 267.02588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.390±0.06 g/cm3(Predicted)
  • Boiling Point: 339.8±27.0 °C(Predicted)
  • pka: 9.29±0.35(Predicted)

2-Benzofuranmethanamine, 7-bromo-α-propyl- Pricemore >>

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Additional information on 2-Benzofuranmethanamine, 7-bromo-α-propyl-

Introduction to 2-Benzofuranmethanamine, 7-bromo-α-propyl- (CAS No. 1494947-85-1)

2-Benzofuranmethanamine, 7-bromo-α-propyl- (CAS No. 1494947-85-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct chemical structure, holds potential applications in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of 2-Benzofuranmethanamine, 7-bromo-α-propyl-.

The chemical structure of 2-Benzofuranmethanamine, 7-bromo-α-propyl- is defined by a benzofuran core with a bromine substituent at the 7-position and an α-propyl group attached to the methanamine moiety. This unique arrangement of functional groups imparts specific physicochemical properties that are crucial for its biological activities. The presence of the bromine atom and the propyl group not only influences the compound's solubility and stability but also plays a critical role in its interactions with biological targets.

Synthesis of 2-Benzofuranmethanamine, 7-bromo-α-propyl- typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the bromination of a benzofuran derivative followed by alkylation and amination steps. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of transition-metal catalysts and green solvents. These improvements have not only enhanced the accessibility of 2-Benzofuranmethanamine, 7-bromo-α-propyl- but also reduced the environmental impact of its production.

In terms of biological activities, 2-Benzofuranmethanamine, 7-bromo-α-propyl- has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, making it a valuable lead compound for drug discovery. For instance, studies have indicated that this compound exhibits selective inhibition of certain kinases, which are key targets in cancer therapy. Additionally, preliminary data suggest that 2-Benzofuranmethanamine, 7-bromo-α-propyl- may have anti-inflammatory properties, opening up possibilities for its use in treating inflammatory diseases.

The pharmacological profile of 2-Benzofuranmethanamine, 7-bromo-α-propyl- has been further explored through in vitro and in vivo experiments. These studies have provided insights into its mechanism of action, pharmacokinetics, and safety profile. For example, in vitro assays have shown that the compound can effectively bind to target proteins with high affinity and selectivity. In vivo experiments using animal models have demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Beyond its therapeutic potential, 2-Benzofuranmethanamine, 7-bromo-α-propyl- has also been investigated for its utility as a tool compound in biochemical research. Its ability to modulate specific biological processes makes it a valuable reagent for studying cellular signaling pathways and protein-protein interactions. Researchers are leveraging this compound to gain deeper insights into complex biological systems and to identify new therapeutic targets.

In conclusion, 2-Benzofuranmethanamine, 7-bromo-α-propyl- (CAS No. 1494947-85-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing research continues to uncover new aspects of its properties and potential uses, contributing to advancements in the field.

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